
Technical Deep Dive: In Vitro Characterization of
YKL-01-116

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: YKL-01-116 ​

CAS No.: 1957202-71-9

Cat. No.: B611889
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Executive Summary & Mechanistic Context
YKL-01-116 is a potent, irreversible, and selective chemical probe targeting Cyclin-Dependent

Kinase 7 (CDK7). Unlike the prototype covalent inhibitor THZ1, which exhibits "pan-

transcriptional" CDK inhibition (targeting CDK7, CDK12, and CDK13), YKL-01-116 was

developed to deconvolute the specific biology of CDK7 from its transcriptional cohorts.

For the drug development professional, YKL-01-116 represents a critical tool for Target

Validation. It exploits a unique structural vulnerability: a cysteine residue (Cys312) located

outside the canonical ATP-binding pocket of CDK7. This allows for high selectivity against the

broader kinome, as few kinases possess a spatially equivalent reactive cysteine.

The Structural Logic: "Remote" Covalent Targeting
Most kinase inhibitors rely on ATP-competitive binding, often leading to off-target effects due to

the high conservation of the ATP pocket. YKL-01-116 utilizes a hybrid mechanism:

Recognition: The aminopyrazole core binds reversibly to the ATP pocket, orienting the

molecule.
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Reaction: An electrophilic acrylamide "warhead" is positioned in proximity to Cys312.

Irreversibility: A Michael addition reaction occurs, forming a covalent thioether bond. This

leads to time-dependent inhibition and infinite residence time, meaning enzyme activity is

silenced until new protein is synthesized.

In Vitro Activity Profile
The following data synthesizes biochemical profiling and selectivity assessments.

Table 1: Biochemical Potency & Selectivity Landscape
Parameter Value / Characteristic Context

Primary Target CDK7
Forms covalent bond at

Cys312

Biochemical IC50 7.6 nM
Measured via Radioactive

Kinase Assay

Mechanism Covalent (Irreversible)

Requires time-dependent

assay for accurate Ki

calculation

Selectivity (Kinome) High
Minimal off-targets at 1 µM

(KiNativ profiling)

Key Off-Targets CDK2 (1.1 µM), CDK9 (>1 µM)
>100-fold window against cell-

cycle CDKs

Comparison vs. THZ1 Improved Selectivity
THZ1 inhibits CDK12/13; YKL-

01-116 spares them

Mechanistic Diagram: CDK7 Inhibition Pathway
The following diagram illustrates the downstream consequences of YKL-01-116 engagement,

specifically differentiating it from broad-spectrum transcriptional CDK inhibitors.
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Figure 1: Mechanism of Action.[1] YKL-01-116 covalently binds Cys312, selectively blocking

CDK7-mediated Ser5 phosphorylation (Initiation) while sparing Ser2 (Elongation), unlike THZ1.

Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed with internal validation

steps (negative controls and washout phases) to confirm the covalent mechanism.

Protocol A: Biochemical "Jump-Dilution" Assay
Purpose: To distinguish between reversible and irreversible (covalent) inhibition. A reversible

inhibitor will regain activity upon dilution; YKL-01-116 will not.

Reagents:

Recombinant CDK7/Cyclin H/MAT1 complex.

Peptide Substrate (e.g., Biotin-Ahx-YSPTSPS).
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Radiolabeled ATP ([γ-33P]-ATP).

Workflow:

Incubation: Incubate CDK7 (100 nM) with YKL-01-116 (at 10x IC50, e.g., 100 nM) for 60

minutes.

Control A: DMSO only.

Control B: Reversible CDK inhibitor (e.g., Staurosporine or a non-covalent analog).

Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into reaction buffer containing ATP

and substrate. Final compound concentration is now 1 nM (well below IC50).

Reaction: Allow kinase reaction to proceed for 30 minutes.

Measurement: Capture substrate and measure 33P incorporation.

Interpretation:

If activity recovers to near Control A levels: Reversible.

If activity remains inhibited (near 0%): Irreversible (Covalent).

Protocol B: Cellular Target Engagement (Competition
Pull-Down)
Purpose: To verify that YKL-01-116 engages CDK7 inside the cell and to assess occupancy.

Workflow Diagram:

Logic Gate

Live Cells
(e.g., Jurkat/HCT116)

Treat with YKL-01-116
(1-4 hours)

Cell Lysis
(Native Buffer)

Add Bio-THZ1
(Biotinylated Probe)

Streptavidin
Pull-down

Western Blot
(Anti-CDK7)

If YKL-01-116 binds CDK7,
Bio-THZ1 cannot bind.

Result: Loss of Band on WB.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Competition Pull-Down Assay. Pre-treatment with YKL-01-116 prevents the

biotinylated probe (Bio-THZ1) from binding CDK7, resulting in the disappearance of the CDK7

band in the pull-down fraction.

Step-by-Step:

Treatment: Treat cells with increasing concentrations of YKL-01-116 (0, 10, 100, 1000 nM)

for 4 hours.

Lysis: Lyse cells in mild detergent buffer (1% Triton X-100) with protease inhibitors. Do not

denature yet.

Probe Labeling: Add Bio-THZ1 (1 µM) to the lysate. Incubate for 1 hour at 4°C.

Note: Bio-THZ1 binds to any CDK7 not already covalently modified by YKL-01-116.

Capture: Add Streptavidin-agarose beads. Rotate for 1 hour.

Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS-PAGE sample buffer.

Detection: Perform Western Blot probing for CDK7.

Result: A dose-dependent decrease in CDK7 signal indicates successful target

engagement.

Critical Considerations for Researchers
When utilizing YKL-01-116, consider these field-proven insights to avoid common pitfalls:

Potency vs. Selectivity Trade-off: While YKL-01-116 is highly selective, it is less potent in

cellular proliferation assays compared to YKL-5-124.[2] If your endpoint is phenotypic (e.g.,

apoptosis), ensure you are using sufficient concentrations (1-5 µM) or consider using YKL-5-

124 for phenotypic screening while using YKL-01-116 for mechanistic validation.

Washout Ineffectiveness: Because the inhibition is covalent, simple washout of the drug will

not restore CDK7 activity. Activity only returns upon de novo synthesis of the enzyme. This
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makes YKL-01-116 excellent for "pulse-chase" style experiments to determine CDK7

turnover rates.

The "Cysteine Control": To rigorously prove that an observed effect is due to CDK7 inhibition,

use a cell line expressing a CDK7-C312S mutant. This mutant cannot be covalently modified

by YKL-01-116. If the drug still causes a phenotype in C312S cells, the effect is off-target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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